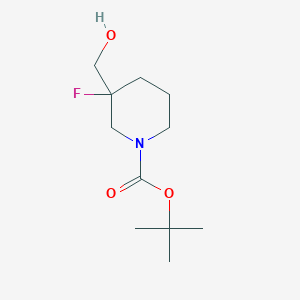

Tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Description

Tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative with a molecular formula of C₁₁H₂₀FNO₃ and a molecular weight of 233.28 g/mol . The compound features:

- A tert-butyl carbamate (Boc) group at the 1-position of the piperidine ring.

- Fluorine and hydroxymethyl substituents at the 3-position.

- Stereochemical specificity, with the (3S)-enantiomer being commercially available for applications such as protein degrader building blocks .

Its synthesis typically involves nucleophilic substitution or hydroxylation reactions, as seen in the preparation of related iodomethyl and hydroxymethyl analogs .

Properties

IUPAC Name |

tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQOPNYILDXCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719923 | |

| Record name | tert-Butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209781-11-2 | |

| Record name | tert-Butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate generally proceeds through the following stages:

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Piperidine Core Formation | Construction of the piperidine ring scaffold | Starting from piperidine derivatives or amino alcohol precursors | Often involves cyclization or ring-closure reactions |

| 2. Fluorination at C-3 Position | Introduction of fluorine atom at the 3-position | Electrophilic fluorinating agents like diethylaminosulfur trifluoride (DAST), Selectfluor, or nucleophilic fluorination using KF in polar aprotic solvents (e.g., DMF) | Stereochemical control critical to obtain desired isomer |

| 3. Hydroxymethylation at C-3 | Introduction of hydroxymethyl group adjacent to fluorine | Formaldehyde or paraformaldehyde under basic or acidic conditions | Hydroxymethylation typically occurs via nucleophilic addition |

| 4. Nitrogen Protection | Protection of piperidine nitrogen with tert-butyl carbamate (Boc) | tert-Butyl chloroformate (Boc2O) under basic conditions (e.g., triethylamine) | Protecting group stabilizes intermediate and facilitates purification |

Detailed Reaction Conditions and Mechanistic Aspects

Fluorination : The fluorination step is often performed using diethylaminosulfur trifluoride (DAST), which selectively replaces hydroxyl or other suitable leaving groups with fluorine. Reaction temperatures are typically maintained between −78°C and 0°C to maximize stereoselectivity and minimize side reactions such as elimination or rearrangement.

Hydroxymethylation : This step introduces the hydroxymethyl group via reaction with formaldehyde or paraformaldehyde. It generally occurs under mildly basic conditions to promote nucleophilic attack on formaldehyde, leading to the hydroxymethyl substituent at the 3-position.

Protection with tert-Butyl Carbamate : The nitrogen atom of the piperidine ring is protected using tert-butyl chloroformate in the presence of a tertiary amine base such as triethylamine (TEA). The base scavenges the hydrochloric acid generated, driving the reaction to completion. Typical equivalents of base range from 1.1 to 2.0 equivalents relative to the amine substrate.

Stereochemical Considerations and Purification

Stereochemical Control : The desired stereochemistry at the 3-position (bearing both fluorine and hydroxymethyl groups) is achieved through chiral auxiliaries, enantioselective catalysis, or resolution of racemic mixtures. The use of chiral protecting groups or catalysts helps establish the (3R) configuration, which is crucial for biological activity.

Purification Techniques : Flash chromatography using gradients of ethyl acetate and hexane or recrystallization is employed to isolate the pure compound. Chiral high-performance liquid chromatography (HPLC) is used to assess enantiomeric excess and confirm stereochemical purity.

Industrial Scale-Up and Optimization

Continuous Flow Reactors : For large-scale production, continuous flow synthesis is advantageous for precise control over reaction parameters such as temperature, residence time, and reagent mixing, leading to improved yields and reproducibility.

Automated Synthesis : Automation facilitates consistent quality and purity, minimizing human error and exposure to hazardous reagents like DAST.

Base Selection and Equivalents : In industrial processes, tertiary amines such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-methylmorpholine (4-NMM) are used in optimized equivalents (typically 1 to 3 equivalents) to ensure efficient nitrogen protection and neutralization of acid byproducts.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | Piperidine derivatives, amino alcohols |

| Fluorinating Agents | Diethylaminosulfur trifluoride (DAST), Selectfluor, KF |

| Hydroxymethylation Reagents | Formaldehyde, paraformaldehyde |

| Nitrogen Protecting Group | tert-Butyl carbamate (Boc), Boc2O |

| Bases Used | Triethylamine (TEA), DIPEA, 4-NMM |

| Reaction Temperatures | −78°C to 0°C (fluorination), ambient to mild heating (hydroxymethylation, protection) |

| Purification Methods | Flash chromatography, recrystallization, chiral HPLC |

| Scale-Up Techniques | Continuous flow reactors, automated synthesis |

Research Findings and Optimization Notes

Impurity Management : Common impurities include diastereomers arising from incomplete stereochemical control and hydrolysis byproducts of the tert-butyl ester under acidic conditions. These are minimized by controlling reaction temperature, solvent polarity (e.g., THF preferred over dichloromethane), and maintaining anhydrous conditions.

Characterization : Confirmation of the compound’s structure and stereochemistry is achieved through nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C), chiral HPLC, and single-crystal X-ray crystallography.

Reaction Yields : Optimized synthetic routes report high yields (>70%) for the key fluorination and hydroxymethylation steps when conducted under controlled temperature and stoichiometry.

This comprehensive analysis of the preparation methods for this compound integrates detailed synthetic strategies, reaction conditions, purification techniques, and scale-up considerations. The methodologies described ensure high stereochemical purity and yield, suitable for pharmaceutical intermediate applications and further chemical modifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol or amine.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate has been investigated for its role as a precursor in the synthesis of biologically active compounds. Its structural features make it suitable for modifications that enhance pharmacological properties.

Cancer Treatment

Research indicates that derivatives of piperidine compounds, including this compound, have shown promise in inhibiting cancer cell proliferation. For instance, compounds related to this structure have been tested for their efficacy against various cancer types, particularly those associated with hyperproliferation and angiogenesis disorders .

Case Study : A study highlighted the effectiveness of piperidine derivatives in inhibiting protein kinases linked to cancer progression, showcasing the potential of this compound class in therapeutic applications .

Protein Kinase Inhibition

The compound has been noted for its ability to inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. The inhibition of kinases such as Bcr-Abl and VEGFR has been associated with the treatment of proliferative diseases .

Table 1: Overview of Protein Kinase Inhibition Studies

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Bcr-Abl | TBD | |

| Related Piperidine Derivative | VEGFR | TBD | |

| Other Urea Derivatives | p38 Kinase | TBD | Dumas et al., Bioorg. Med. Chem. Lett. |

Organic Synthesis Applications

In addition to its medicinal properties, this compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in the development of new materials and pharmaceuticals.

Synthesis of Novel Compounds

The compound can be utilized to synthesize novel piperidine derivatives through reactions such as alkylation and acylation. These derivatives can then be screened for biological activity or used as intermediates in complex organic syntheses.

Development of Drug Candidates

As a versatile intermediate, this compound can facilitate the development of drug candidates targeting various diseases beyond cancer, including neurological disorders and metabolic diseases.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the tert-butyl group play crucial roles in modulating the compound’s binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, and stereochemistry, leading to distinct physicochemical and biological properties.

Table 1: Structural and Functional Comparisons

Stereochemical and Enantiomeric Differences

- Enantiomers : The (3R)-enantiomer of the target compound (CAS: 1345697-13-3) is also synthesized, demonstrating the critical role of stereochemistry in biological activity .

- Biological Impact : Stereochemical variations can alter binding affinities. For example, (3S,4R)-configured analogs in GRK2 inhibitors show enhanced selectivity due to spatial compatibility with target receptors .

Functional Group Modifications

- Hydroxymethyl vs. Iodomethyl : Replacement of hydroxymethyl with iodomethyl (e.g., in tert-butyl (R)-3-(iodomethyl)piperidine-1-carboxylate) increases reactivity for cross-coupling or substitution reactions .

- Fluorine vs. Non-Fluorinated Analogs: Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability. Non-fluorinated analogs (e.g., tert-butyl 3-hydroxypiperidine-1-carboxylate) exhibit reduced polarity and altered pharmacokinetics .

Biological Activity

Tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate (CAS Number: 1345697-13-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in drug discovery.

- Molecular Formula : CHFNO

- Molecular Weight : 233.2798 g/mol

- Purity : ≥97%

- Storage Conditions : Sealed in dry conditions at 2-8°C

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with fluoromethylating agents. The general synthetic route includes:

- Starting Material : Tert-butyl 3-amino-piperidine-1-carboxylate

- Reagents : Fluoromethyl iodide and a base like potassium carbonate

- Conditions : The reaction is conducted under controlled conditions to enhance yield and purity.

Antimicrobial Properties

Recent studies indicate that this compound exhibits promising antimicrobial activity. In vitro assays have demonstrated effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for effective compounds in related studies ranged from 4 to 8 μg/mL for resistant strains .

Anticancer Activity

The compound has also shown potential anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, demonstrating significant cytotoxic effects. For instance, the compound exhibited IC values ranging from 10 to 30 μM against different cancer cell lines .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have indicated moderate exposure levels with acceptable toxicity profiles in vivo. For example, compounds similar to this one demonstrated tolerable toxicity at doses up to 800 mg/kg in animal models .

Comparative Analysis

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both fluoromethyl and hydroxymethyl groups | Antimicrobial and anticancer properties |

| Tert-butyl 3-amino-piperidine-1-carboxylate | Lacks fluoromethyl group | Weaker reactivity and biological activity |

| Tert-butyl 3-fluoro-piperidine-1-carboxylate | Contains an additional fluorine atom | Altered reactivity and potential applications |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various strains of bacteria, including MRSA. Results showed significant inhibition at low concentrations, making it a candidate for further development as an antimicrobial agent .

- Anticancer Activity Evaluation : Another research focused on the compound's anticancer properties, where it was tested against several human cancer cell lines. The results indicated that it effectively reduced cell viability, supporting its potential use in cancer therapy .

Q & A

Q. What are the key synthetic routes for tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate, and what experimental conditions are critical for optimizing yield?

The synthesis typically involves:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen, often using Boc anhydride in dichloromethane (DCM) with a base like triethylamine .

- Fluorination : Selective fluorination at the 3-position using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor in anhydrous THF at low temperatures (−78°C to 0°C) to minimize side reactions .

- Hydroxymethyl introduction : Alkylation or oxidation steps (e.g., using formaldehyde or oxone) to install the hydroxymethyl group. Critical conditions : Moisture-sensitive reactions require inert atmospheres (Ar/N₂), and fluorination steps demand precise temperature control to avoid decomposition.

Q. Which analytical techniques are essential for characterizing this compound, and how do they address structural ambiguities?

- NMR spectroscopy : , , and NMR confirm regiochemistry and stereochemistry. For example, NMR distinguishes fluorinated isomers .

- X-ray crystallography : Resolves absolute stereochemistry. SHELX software is widely used for structure refinement, particularly for resolving disordered atoms in the piperidine ring .

- HPLC/MS : Validates purity (>95%) and detects trace byproducts (e.g., de-Boc derivatives) .

Q. What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (reported irritation in analogs) .

- Ventilation : Use fume hoods due to potential release of volatile fluorinated byproducts during reactions .

- Storage : In airtight containers under nitrogen at −20°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed, and what contradictions exist in reported methods?

- Regioselectivity : Fluorination at the 3-position vs. competing sites (e.g., 4-position) is controlled by steric effects from the Boc group and solvent polarity. THF favors 3-fluorination, while DMF may lead to side reactions .

- Contradictions : Some studies report higher yields with DAST in THF (−40°C), while others prefer Deoxo-Fluor in DCM (0°C). Discrepancies arise from substrate purity and trace moisture levels .

Q. What strategies ensure stereochemical control during hydroxymethyl group installation?

- Chiral auxiliaries : Use of (R)- or (S)-configured catalysts (e.g., BINOL-derived ligands) in asymmetric alkylation .

- Epoxide intermediates : Ring-opening of epoxides with nucleophiles (e.g., water) to install hydroxymethyl groups with defined stereochemistry .

- Computational modeling : DFT studies predict transition states to guide reaction design, minimizing racemization .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Acidic conditions : Rapid Boc deprotection occurs below pH 3, forming piperidinium salts .

- Thermal stability : Decomposition above 150°C releases CO₂ (from Boc) and fluorinated fragments. Stability assays via TGA/DSC are recommended for storage optimization .

Q. What mechanistic insights can computational methods provide for its reactivity?

- DFT calculations : Map reaction pathways (e.g., fluorination energetics) and identify rate-limiting steps. For example, DAST-mediated fluorination proceeds via a concerted mechanism with a high activation barrier .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing electrostatic complementarity of the hydroxymethyl and fluorine groups .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported reaction yields for this compound?

- Case study : A 2024 study reported 75% yield using DAST/THF, while a 2025 protocol achieved 85% with Deoxo-Fluor/DCM. Key variables include:

| Variable | DAST/THF System | Deoxo-Fluor/DCM System |

|---|---|---|

| Temperature | −40°C | 0°C |

| Moisture content | <50 ppm | <10 ppm |

| Substrate purity | 90% | 99% |

- Resolution : Rigorous drying of solvents/substrates and inline IR monitoring of reaction progress reduce variability .

Q. What structural analogs of this compound exhibit improved bioactivity, and how do substitutions alter SAR?

- Key analogs :

| Analog Structure | Modification | Bioactivity Change |

|---|---|---|

| 3-Fluoro-3-(trifluoromethyl) variant | CF₃ instead of CH₂OH | Enhanced lipophilicity (LogP +1.2) |

| 4-Methoxy derivative | OMe at 4-position | Reduced CYP3A4 inhibition |

- SAR trends : Hydroxymethyl groups improve solubility but reduce membrane permeability. Fluorine enhances target binding via halogen bonds .

Methodological Recommendations

Q. How can crystallographic challenges (e.g., twinning) be mitigated for this compound?

Q. What in vitro assays are suitable for evaluating its biological activity?

- Enzyme inhibition : Fluorescence polarization assays with purified kinases (IC₅₀ determination).

- Cell viability : MTT assays in cancer lines (e.g., HCT-116) with EC₅₀ values compared to cisplatin .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for protein targets (e.g., PARP1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.